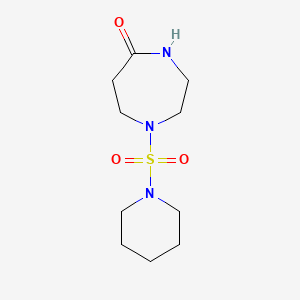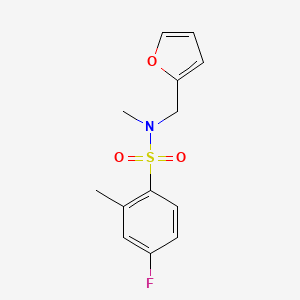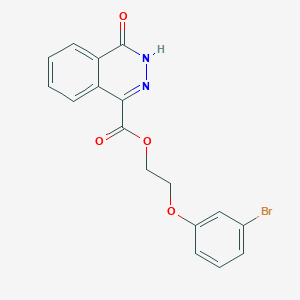
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide, also known as AMPSA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. AMPSA is a sulfonamide derivative that has shown promising results in biological studies.
作用機序
The mechanism of action of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide is not fully understood. However, it has been suggested that N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide may inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls. It has also been suggested that N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide may interact with DNA and inhibit its replication.
Biochemical and Physiological Effects:
Studies have shown that N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide exhibits antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells. In addition, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been shown to have low toxicity in vivo.
実験室実験の利点と制限
One of the advantages of using N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide in lab experiments is its low toxicity. This allows for higher concentrations of the compound to be used without causing harm to the test subjects. However, one of the limitations of using N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide. One direction is to further investigate its potential as an anticancer agent. Another direction is to study its potential as a herbicide in agriculture. Additionally, further studies can be conducted to better understand the mechanism of action of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide and to improve its solubility in water.
Conclusion:
In conclusion, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide is a sulfonamide derivative that has shown promising results in scientific research. Its potential applications in medicine, agriculture, and materials science make it a compound of interest for further study. The synthesis method of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
合成法
The synthesis of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide involves the reaction of 3-acetamidophenylamine with 4-methoxybenzenethiol in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography. The yield of N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide obtained through this method is approximately 60%.
科学的研究の応用
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been shown to exhibit antibacterial and antifungal activities. It has also been studied for its potential use as an anticancer agent. In agriculture, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been studied for its potential use as a herbicide. In materials science, N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide has been studied for its potential applications in organic electronics.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)18-13-4-3-5-14(10-13)19-17(21)11-23-16-8-6-15(22-2)7-9-16/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNWRRYUPQFKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)

![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)


![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)